molecular formula C24H21F2NO3 B601698 Ezetimibe 3-Fluoro Impurity CAS No. 1700622-06-5

Ezetimibe 3-Fluoro Impurity

Cat. No.: B601698
CAS No.: 1700622-06-5
M. Wt: 409.44
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Description

Ezetimibe 3-Fluoro Impurity is a positional isomer of ezetimibe, characterized by the substitution of a fluorine atom at the 3-position of a phenyl ring in the parent molecule. This impurity arises during the synthesis of ezetimibe, a cholesterol absorption inhibitor targeting the NPC1L1 protein . Structurally, it differs from ezetimibe (C₂₄H₂₁F₂NO₃) only in the fluorine atom’s position, yet this minor alteration significantly impacts its chromatographic behavior and regulatory classification. The impurity has been identified as a critical process-related contaminant requiring stringent control during manufacturing, with a typical acceptance threshold of ≤0.10% per ICH guidelines .

Analytical characterization of this impurity involves advanced techniques such as NMR (¹H, ¹³C, DEPT, ¹⁹F), IR, and mass spectrometry, which confirm its identity and stereochemical purity . Suppliers like SynThink and Shanghai Qitai provide reference standards for this impurity (CAS: 2191318-99-5), essential for HPLC method validation and batch quality control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Ezetimibe 3-Fluoro Impurity involves several synthetic steps. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate the impurity from the main compound. The synthetic route typically involves the reaction of Ezetimibe with fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure the purity and quality of the compound. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as preparative HPLC. The isolated impurity is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure .

Chemical Reactions Analysis

Types of Reactions: Ezetimibe 3-Fluoro Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds .

Scientific Research Applications

Analytical Chemistry

Ezetimibe 3-Fluoro Impurity serves as a reference standard in analytical chemistry. It is utilized to:

  • Study Stability and Degradation Pathways : Researchers analyze how Ezetimibe degrades under various conditions to ensure product integrity over time.
  • Quality Control : The impurity is integral in the quality control processes of Ezetimibe formulations, ensuring that the levels of impurities remain within acceptable limits as defined by regulatory bodies .

Biological Studies

In biological research, this compound is investigated for:

  • Potential Biological Activity : Studies explore how the impurity interacts with biological targets, which may offer insights into its effects on cholesterol metabolism and absorption.
  • Impact on Drug Efficacy : Understanding how impurities like the 3-Fluoro variant affect the pharmacodynamics of Ezetimibe can lead to improved therapeutic strategies for managing hypercholesterolemia .

Medical Research

The medical implications of this compound include:

  • Safety Assessments : Research focuses on how impurities might influence the safety profile of Ezetimibe in patients. This includes examining potential hypersensitivity reactions and adverse events associated with impurities in drug formulations .
  • Post-Marketing Surveillance : Data collected from post-marketing studies contribute to understanding the long-term effects of Ezetimibe and its impurities on patient health outcomes .

Industrial Applications

In the pharmaceutical industry, this compound is applied in:

  • Impurity Profiling : The compound aids in characterizing impurities during the manufacturing process, ensuring compliance with regulatory standards for drug purity .
  • Process Optimization : Knowledge of this impurity's formation helps refine synthesis methods to minimize undesirable by-products during Ezetimibe production .

Case Studies

Several case studies have highlighted the significance of impurity profiling in drug development:

  • A study published in The Open Conference Proceedings Journal detailed how alkaline hydrolysis conditions could lead to degradation products like the this compound. This research emphasized the importance of understanding degradation pathways to ensure drug safety and efficacy .
  • Another investigation focused on the synthesis and characterization of various impurities related to Ezetimibe, including the 3-Fluoro variant. This study provided insights into how these impurities are formed during synthesis and their potential impact on drug quality .

Mechanism of Action

The mechanism of action of Ezetimibe 3-Fluoro Impurity is not well-defined, as it is primarily a degradation product. it is essential to study its interactions with biological targets to understand its potential effects. The impurity may interact with the same molecular targets as Ezetimibe, such as the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in cholesterol absorption .

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and analytical distinctions between Ezetimibe 3-Fluoro Impurity and related compounds:

Impurity Name CAS Number Molecular Formula Molecular Weight Structural Feature Formation Pathway HPLC Retention Time (RRT) Regulatory Limit
This compound 2191318-99-5 C₂₄H₂₁F₂NO₃ 409.44 Fluorine at 3-position of phenyl ring Positional isomerization during synthesis 0.97 (vs. ezetimibe) ≤0.10%
Desfluoro Ezetimibe 1197811-72-5 C₂₄H₂₃F₂NO₃ 411.45 Missing fluorine at 4-position, added hydrogen Incomplete fluorination in intermediate Eze-1 0.95 ≤0.15%
Ezetimibe 2-Fluoro Impurity 2191318-99-5* C₂₄H₂₁F₂NO₃ 409.44 Fluorine at 2-position of phenyl ring Synthetic byproduct 0.94 ≤0.10%
Di-desfluoro Ezetimibe 1251741-03-3 C₂₄H₂₃NO₃ 373.44 Absence of two fluorine atoms Double dehalogenation Not reported ≤0.10%

*Note: CAS numbers may vary by supplier; cross-referencing is advised.

Key Findings:

Structural Impact on Chromatography :

  • The 3-Fluoro Impurity elutes earlier (RRT 0.97) than desfluoro variants (RRT 0.95) due to reduced polarity from the fluorine’s position .
  • 2-Fluoro and 3-Fluoro isomers exhibit distinct retention times, enabling precise HPLC separation .

Synthetic Control :

  • Desfluoro impurities originate from incomplete fluorination in intermediate Eze-1, necessitating stringent control during early synthesis steps .
  • 3-Fluoro Impurity formation is linked to isomerization side reactions, mitigated by optimizing reaction conditions (e.g., temperature, catalysts) .

Regulatory and Analytical Challenges :

  • The 3-Fluoro Impurity’s limit (≤0.10%) aligns with ICH Q3A guidelines for unspecified impurities, while desfluoro variants have higher thresholds (≤0.15%) due to well-characterized toxicity profiles .
  • Mass spectrometry confirms structural differences: Desfluoro shows a mass shift of -19 Da (loss of fluorine), whereas 3-Fluoro retains the same molecular weight as ezetimibe .

Biological Relevance: Fluorine position influences steric hindrance and binding affinity.

Research and Methodological Considerations

  • Analytical Validation : HPLC methods for impurity profiling must resolve 3-Fluoro and desfluoro impurities with a resolution ≥2.0. System suitability parameters (e.g., RSD ≤2.0% for peak areas) ensure reproducibility .
  • Synthetic Mitigation: Process optimization, such as using fluorinating agents like DAST (diethylaminosulfur trifluoride), minimizes 3-Fluoro Impurity formation .
  • Regulatory Compliance : Pharmacopeial standards (USP, EP) mandate impurity identification and quantification using certified reference materials, emphasizing the role of suppliers like SynThink in method validation .

Biological Activity

Ezetimibe 3-Fluoro Impurity is a degradation product of Ezetimibe, a widely used cholesterol absorption inhibitor. Understanding the biological activity of this impurity is crucial for evaluating its safety and efficacy in pharmaceutical formulations. This article explores the mechanisms, biochemical pathways, and relevant case studies related to the biological activity of this compound.

Target Protein: Niemann-Pick C1-Like 1 (NPC1L1)
Ezetimibe and its impurities, including this compound, primarily target the NPC1L1 protein, which is essential for the intestinal absorption of cholesterol. By inhibiting this protein, Ezetimibe reduces cholesterol absorption without affecting the uptake of fat-soluble vitamins and other nutrients.

Mode of Action
The compound binds to NPC1L1, preventing cholesterol from being absorbed in the small intestine. This mechanism leads to a decrease in total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo-B), and non-high-density lipoprotein cholesterol (non-HDL-C) levels in the bloodstream .

Cellular Effects
this compound exhibits similar cellular effects to those of Ezetimibe by reducing cholesterol absorption in enterocytes. The interaction with NPC1L1 suggests that this impurity may also modulate cholesterol metabolism .

Pharmacokinetics
Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized into its active form, ezetimibe-glucuronide. The pharmacokinetic profile of this compound may mirror that of its parent compound due to their structural similarities .

Case Studies and Experimental Data

A systematic review conducted by Esperion evaluated post-marketing surveillance data regarding hypersensitivity reactions associated with Ezetimibe. Out of 18,579 cases analyzed from 2001 to 2023, less than 3% reported hypersensitivity reactions, indicating a favorable safety profile for Ezetimibe and its impurities .

In laboratory studies involving animal models, Ezetimibe demonstrated significant reductions in plasma total cholesterol levels. For instance, in cholesterol-fed rats treated with varying doses of Ezetimibe, plasma total cholesterol levels decreased significantly compared to untreated controls .

Comparison with Similar Compounds

CompoundMechanism of ActionUnique Features
Ezetimibe Inhibits NPC1L1 to reduce cholesterol absorptionEstablished therapeutic agent for hypercholesterolemia
This compound Similar to Ezetimibe but with fluorine modificationPotentially altered reactivity and stability due to fluorine
Desfluoro Ezetimibe Lacks fluorine; may exhibit different propertiesComparison can reveal the impact of fluorine on activity
Methyl Ezetimibe Methylated variant; effects on solubilityInvestigates how methylation alters biological activity

Chemical Reactivity

This compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For example:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide.
  • Reduction: Can be reduced using sodium borohydride.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting and quantifying Ezetimibe 3-Fluoro Impurity in active pharmaceutical ingredients (APIs)?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for impurity analysis. Key parameters include a linear range of 0.1–10 µg/mL (R² > 0.99995), detection limits of 0.005–0.02 µg/mL (signal/noise ≥ 3), and system precision (RSD ≤ 1.82%) . The method adheres to ICH Q2(R1) guidelines, ensuring selectivity, sensitivity, and accuracy . For structural confirmation, LC-MS/MS or NMR is recommended to distinguish the 3-Fluoro impurity from isomers (e.g., 2-Fluoro derivatives) .

Q. How is the 3-Fluoro impurity synthesized, and what are its structural characteristics?

  • Methodological Answer : The 3-Fluoro impurity arises during the synthesis of ezetimibe, likely via incomplete fluorination or side reactions in the azetidinone ring system. Structural characterization using HRMS and NMR confirms the substitution pattern at the C3 position of the fluorophenyl group. Its molecular formula is C₂₄H₂₁F₂NO₃ (MW: 409.44), with distinct chromatographic retention times (e.g., relative retention time [RRT] 0.92 compared to ezetimibe) . Synthetic intermediates, such as desfluoro analogs, are controlled via process validation to minimize carryover .

Q. What are the ICH-compliant thresholds for this compound in drug substances?

  • Methodological Answer : Per USP monographs, individual unspecified impurities (including fluorinated derivatives) must not exceed 0.10%, with total impurities ≤ 0.60% . Specific limits for fluorinated isomers are defined in pharmacopeial standards (e.g., USP Reference Standard procedures) using enantioselective HPLC to resolve stereochemical variants . Batch-specific variability in impurity profiles necessitates multi-batch testing under controlled storage conditions .

Advanced Research Questions

Q. How do stability studies under accelerated conditions impact the formation of 3-Fluoro Impurity in ezetimibe formulations?

  • Methodological Answer : Stress testing (40°C/75% RH for 4 weeks) reveals that excipient interactions, particularly with magnesium oxide or polyvinylpyrrolidone, may increase total impurities by 0.18% . Degradation pathways are monitored via forced degradation studies (acid/base/oxidative conditions) coupled with HPLC-MS to track fluorinated byproducts. Sample solutions must be analyzed within 5 hours of preparation to prevent artificial inflation of THP-related impurities, which correlate with method accuracy (RSD ≤ 4.16%) .

Q. What advanced chromatographic strategies optimize separation of 3-Fluoro Impurity from structurally similar degradants?

  • Methodological Answer : Quality by Design (QbD) approaches using DryLab software enable prediction of chromatographic behavior under varied conditions (e.g., pH, gradient profiles). For example, a mobile phase of sodium buffer (pH 6.8) and acetonitrile (1.5 mL/min flow rate) achieves baseline separation of 3-Fluoro impurity from desfluoro analogs and azetidinone ring-opened degradants . Robustness is validated via a 3-factor experimental design (column temperature, buffer concentration, organic modifier) to ensure resolution ≥ 2.0 .

Q. How is the genotoxic potential of this compound assessed during API development?

  • Methodological Answer : Genotoxicity risk is evaluated via Ames testing and in vitro micronucleus assays. Analytical methods (e.g., LC-MS/MS) with sensitivity ≤ 1 ppm are developed to quantify mutagenic impurities. Structural alerts (e.g., reactive fluorinated groups) are assessed using computational toxicology tools (e.g., DEREK Nexus). Process controls, such as purification steps to remove intermediates with β-lactam-like structures, mitigate risks .

Properties

IUPAC Name

(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-8-4-15(5-9-17)22(29)13-12-21-23(16-6-10-20(28)11-7-16)27(24(21)30)19-3-1-2-18(26)14-19/h1-11,14,21-23,28-29H,12-13H2/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWZOIHXNLVZMK-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(C(C2=O)CCC(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1700622-06-5
Record name 1-(3-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone, (3R,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NRJ8FJS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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